2-Fluoropropan-1-ol

Intramolecular Hydrogen Bonding Fluorohydrin Conformation NMR Spectroscopy

2-Fluoropropan-1-ol (CAS 3824-87-1) is a chiral, fluorinated primary alcohol belonging to the β-fluoroalcohol class, with the molecular formula C3H7FO and a molecular weight of 78.09 g/mol. It is a colorless liquid at room temperature with a reported boiling point of 115 °C and a density of 0.959 g/cm³.

Molecular Formula C3H7FO
Molecular Weight 78.09 g/mol
CAS No. 3824-87-1
Cat. No. B3041831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoropropan-1-ol
CAS3824-87-1
Molecular FormulaC3H7FO
Molecular Weight78.09 g/mol
Structural Identifiers
SMILESCC(CO)F
InChIInChI=1S/C3H7FO/c1-3(4)2-5/h3,5H,2H2,1H3
InChIKeyWKXZJCKWUCBECD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoropropan-1-ol (CAS 3824-87-1): Procurement-Relevant Chemical Profile and Core Properties


2-Fluoropropan-1-ol (CAS 3824-87-1) is a chiral, fluorinated primary alcohol belonging to the β-fluoroalcohol class, with the molecular formula C3H7FO and a molecular weight of 78.09 g/mol [1]. It is a colorless liquid at room temperature with a reported boiling point of 115 °C and a density of 0.959 g/cm³ [2]. The compound is classified as a flammable liquid and poses acute toxicity hazards, carrying H226 (flammable liquid and vapor) and H302 (harmful if swallowed) hazard statements . Its structure features a fluorine atom at the C2 position and a hydroxyl group at C1, making it a valuable chiral building block for asymmetric synthesis in pharmaceutical and agrochemical research . It is commercially available from multiple suppliers, primarily for research and development applications.

Why Generic Substitution Fails: Critical Selection Criteria for 2-Fluoropropan-1-ol in Procurement


The term 'fluoropropanol' encompasses a family of isomers and derivatives with distinct physicochemical and stereochemical properties that profoundly impact their performance in specific applications. Simple substitution of 2-fluoropropan-1-ol with its positional isomer, 3-fluoropropan-1-ol, or with achiral fluorinated alcohols is not viable for stereospecific syntheses or studies of molecular interactions. Critical differentiating factors include: (1) intramolecular hydrogen bonding behavior, which is absent in 2-fluoropropan-1-ol but present in 3-fluoropropan-1-ol, affecting conformational analysis and molecular recognition [1]; (2) chirality, as 2-fluoropropan-1-ol possesses a stereogenic center at C2, enabling enantioselective synthesis not possible with achiral fluoropropanols ; and (3) regiochemistry of fluorine substitution, which governs electronic properties and reactivity [2]. These distinctions mandate precise compound specification in procurement to ensure experimental reproducibility and desired outcomes.

2-Fluoropropan-1-ol Quantitative Differentiation Evidence: Comparative Data for Informed Procurement


Regioisomer-Specific Intramolecular Hydrogen Bonding: Absence in 2-Fluoropropan-1-ol vs. Presence in 3-Fluoropropan-1-ol

NMR and IR spectroscopic studies have experimentally demonstrated the absence of detectable CF⋯HO intramolecular hydrogen bonds (IHBs) in 2-fluoropropan-1-ol in solution, a finding that contrasts with the behavior of its regioisomer, 3-fluoropropan-1-ol, where such IHBs have been observed [1]. The presence of an IHB in 3-fluoropropan-1-ol is further supported by studies on related γ-fluorohydrins, which show measurable h1JOH⋯F scalar coupling values, with syn- and anti-4-fluoropentan-2-ol exhibiting values of 6.6 Hz and 1.9 Hz, respectively [2]. This differential hydrogen-bonding capacity has direct implications for molecular conformation and intermolecular interactions.

Intramolecular Hydrogen Bonding Fluorohydrin Conformation NMR Spectroscopy

Chiral Center at C2 Enables Enantioselective Synthesis and Stereochemical Control

2-Fluoropropan-1-ol possesses a stereogenic center at the C2 carbon, a feature absent in achiral fluoropropanol isomers like 3-fluoropropan-1-ol (CAS 462-43-1) [1]. This chirality enables its use in the synthesis of enantiomerically pure compounds, a critical requirement in the development of many pharmaceuticals and agrochemicals where stereochemistry governs biological activity . For instance, the (R)-enantiomer of 2-fluoropropan-1-ol is specifically cataloged for use in chiral building block synthesis, highlighting the commercial and scientific relevance of its stereochemistry .

Chiral Synthesis Enantioselective Catalysis Fluorinated Building Blocks

Differentiated Boiling Point and Vapor Pressure vs. 3-Fluoropropan-1-ol

The physical properties of 2-fluoropropan-1-ol differ significantly from its regioisomer, 3-fluoropropan-1-ol, influencing its handling, purification, and suitability for specific experimental or industrial processes. While reported values can vary by source, 2-fluoropropan-1-ol is generally found to have a lower boiling point (85-115°C) and a higher vapor pressure (44.8 mmHg at 25°C) compared to 3-fluoropropan-1-ol, which has a reported boiling point of 127.5°C [1]. These differences are a direct consequence of the fluorine substitution pattern and its impact on intermolecular forces.

Physicochemical Properties Separation Science Process Chemistry

2-Fluoropropan-1-ol in Research and Industry: Evidence-Backed Application Scenarios


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates and β-Blocker Precursors

2-Fluoropropan-1-ol's chiral center at C2 makes it a valuable starting material or intermediate for the enantioselective synthesis of complex pharmaceutical agents. Its use as a precursor to β-blockers and antiviral agents has been noted in the literature, leveraging the stereogenic center to impart desired three-dimensional structure to the final drug molecule . This application directly stems from the chiral nature of the compound, as evidenced by its commercial availability in enantiopure forms such as (R)-2-fluoropropan-1-ol, which is specifically marketed for chiral building block applications .

Investigation of Intramolecular Hydrogen Bonding and Fluorine-Mediated Molecular Interactions

The definitive absence of a CF⋯HO intramolecular hydrogen bond (IHB) in 2-fluoropropan-1-ol, established through comparative NMR and IR studies with 3-fluoropropan-1-ol , positions it as a critical control or reference compound in the study of fluorine's role in hydrogen bonding and molecular conformation. Researchers investigating the impact of fluorination on molecular properties and supramolecular assembly rely on the well-characterized IHB behavior of 2-fluoropropan-1-ol to design experiments and interpret results . Its use in this context is a direct application of the quantitative and qualitative evidence of its unique IHB profile.

Development and Validation of Analytical Methods and Reference Standards

Due to its well-defined and distinct physicochemical properties, including its specific boiling point (85-115°C) and density (0.959 g/cm³), 2-fluoropropan-1-ol serves as a useful analytical reference standard . Its purity and property profile make it suitable for calibrating instruments, developing chromatographic separation methods, or serving as a standard in spectroscopic analysis. This application is particularly relevant for laboratories working with fluorinated compounds where accurate identification and quantification are paramount.

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